molecular formula C6H10N4O4 B10778395 (5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine

(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine

Cat. No.: B10778395
M. Wt: 202.17 g/mol
InChI Key: UCJXQRFJERKPOZ-KLVWXMOXSA-N
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Description

(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine is a complex organic compound characterized by its unique tetrazole ring fused to a piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring and its subsequent fusion with the piperidine ring. Common reagents used in these reactions include sodium azide for the tetrazole formation and various protecting groups to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the tetrazole ring could lead to a dihydrotetrazole compound.

Scientific Research Applications

(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and tetrazole functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine: is unique due to its specific arrangement of functional groups and ring structures.

    Similar compounds: include other tetrazole-containing piperidines and hydroxymethyl derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of multiple hydroxyl groups and a tetrazole ring, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C6H10N4O4

Molecular Weight

202.17 g/mol

IUPAC Name

(5S,6S,7R,8R)-5-(hydroxymethyl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6,7,8-triol

InChI

InChI=1S/C6H10N4O4/c11-1-2-3(12)4(13)5(14)6-7-8-9-10(2)6/h2-5,11-14H,1H2/t2-,3-,4+,5-/m0/s1

InChI Key

UCJXQRFJERKPOZ-KLVWXMOXSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C2=NN=NN12)O)O)O)O

Canonical SMILES

C(C1C(C(C(C2=NN=NN12)O)O)O)O

Origin of Product

United States

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